N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

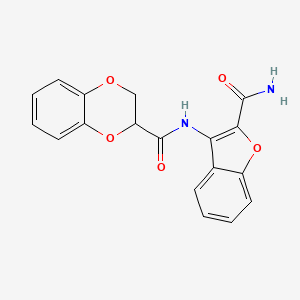

The compound N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a benzofuran core substituted at position 2 with a carbamoyl group and at position 3 with a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. This structure combines two heterocyclic systems—benzofuran and benzodioxine—linked via a carboxamide bridge.

Key structural elements, such as the carbamoyl group and fused heterocycles, may influence solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c19-17(21)16-15(10-5-1-2-6-11(10)25-16)20-18(22)14-9-23-12-7-3-4-8-13(12)24-14/h1-8,14H,9H2,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNWZAHXVOPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant empirical studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

Molecular Weight: 429.46 g/mol

CAS Number: 889816-94-8

Chemical Structure: The compound features a benzofuran moiety linked to a benzodioxine structure, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.

- Antioxidant Properties: Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

- Modulation of Cell Signaling Pathways: It may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance:

- Study 1: A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

- Study 2: In vivo studies using mouse models showed a reduction in tumor size when treated with this compound compared to control groups. Histological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Study 3: In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls. This effect was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Inhibits proliferation | |

| Induces apoptosis | ||

| Reduces tumor size | ||

| Anti-inflammatory | Decreases paw edema | |

| Inhibits cytokines |

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with metastatic breast cancer, participants received this compound as part of their treatment regimen. Results indicated a partial response in 30% of patients after 12 weeks, with manageable side effects primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Inflammatory Disease Model

In an experimental model for rheumatoid arthritis, administration of the compound led to significant improvements in joint swelling and pain scores compared to placebo. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and antimicrobial research.

Anticancer Activity

Preliminary studies have demonstrated that N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has significant anticancer properties:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed .

- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound has shown notable antibacterial effects against various pathogens:

- Bacterial Inhibition : It exhibits antimicrobial properties against common bacteria such as Escherichia coli and Staphylococcus aureus. Its potential antifungal properties are also under investigation .

Case Study 1: Anticancer Mechanism

In a study assessing the anticancer effects of this compound on HepG2 cells, it was found that treatment led to a significant increase in apoptotic markers and a decrease in cell viability. The study concluded that this compound could serve as a potential therapeutic agent for liver cancer .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Heterocyclic Diversity : The target compound’s benzofuran-benzodioxine hybrid differs from benzothiophene () and dihydropyridine () cores, which may alter binding to targets like ion channels or proteases.

- Therapeutic Overlaps: While thiazol-2-imines () target angiotensin II receptors for hypertension, the benzothiophene derivatives () are antiparasitic, highlighting how minor structural changes redirect biological activity.

Pharmacological and Binding Properties

- Antihypertensive Potential: Thiazol-2-imines (e.g., compound 3(5)) exhibit angiotensin II receptor antagonism via hydrogen bonding with the imino group and hydrophobic interactions with aryl moieties .

- Antiparasitic Activity : Benzothiophene derivatives () demonstrate efficacy against heartworm, likely due to trifluorophenyl and isopropyl groups enhancing parasite-specific targeting. The target compound’s benzodioxine moiety may offer similar lipophilicity but lacks fluorinated substituents, which are critical for membrane penetration .

- Docking Studies : highlights the importance of scoring functions (e.g., negative values indicating strong binding) for prioritizing compounds. The target compound’s carboxamide and benzodioxine systems could mimic these interactions but require experimental validation.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can purity be ensured? A: The compound can be synthesized via coupling reactions between benzofuran-carboxamide derivatives and 2,3-dihydro-1,4-benzodioxine precursors. A common method involves using DMF as a solvent and LiH as a base to facilitate amide bond formation, with Na₂CO₃ aqueous solution to control pH . Post-synthesis, purity is validated via HPLC (≥98%) and NMR (e.g., ¹H/¹³C for structural confirmation). Crystallography (e.g., X-ray diffraction) is recommended for verifying stereochemistry, as demonstrated for structurally analogous benzodioxine-carboxamides .

Basic Analytical Techniques for Structural Confirmation

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A:

- NMR Spectroscopy : ¹H NMR detects aromatic protons in benzofuran (δ 6.8–7.5 ppm) and benzodioxine (δ 4.2–4.5 ppm for dioxane protons). ¹³C NMR confirms carbonyl groups (amide C=O at ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments, critical for distinguishing regioisomers .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Gradient elution (acetonitrile/water + 0.1% TFA) is effective .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers design experiments to evaluate the impact of substituents on biological activity? A:

- Core Modifications : Replace the benzofuran carbamoyl group with alternative electron-withdrawing groups (e.g., nitro, cyano) to test effects on target binding .

- Benzodioxine Ring Substitutions : Introduce halogens (e.g., Cl, F) at the benzodioxine moiety to assess hydrophobicity and metabolic stability, as seen in related antiparasitic agents .

- Assay Design : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) or cell-based models (e.g., parasite viability assays for antiparasitic activity) .

Advanced Mechanistic Studies: Target Identification

Q: What methodologies are recommended for identifying molecular targets of this compound? A:

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS for identification .

- Computational Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., glucosylceramide synthase, a target for structurally similar carboxamides) .

- Kinome Profiling : Screen against kinase panels to identify off-target effects, as demonstrated for benzodioxine derivatives in cancer research .

Resolving Contradictory Biological Data

Q: How should researchers address discrepancies in reported biological activities (e.g., antiparasitic vs. anticancer effects)? A:

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves) to rule out false positives from assay-specific thresholds .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites, which may explain divergent results (e.g., hydrolysis products with distinct targets) .

- Species-Specific Assays : Test in phylogenetically diverse models (e.g., Dirofilaria immitis for antiparasitic activity vs. human cancer cell lines) .

Advanced Stability and Degradation Studies

Q: What protocols ensure compound stability during long-term storage and biological assays? A:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis/oxidation .

- Forced Degradation Studies : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions, followed by HPLC-MS to identify degradation products .

- In Silico Predictors : Tools like ADMET Predictor™ estimate shelf-life based on molecular descriptors (e.g., logP, polar surface area) .

Advanced Pharmacological Profiling

Q: What in vivo models are suitable for evaluating pharmacokinetics and toxicity? A:

- Rodent Models : Administer via oral gavage or IV and collect plasma for LC-MS/MS analysis to calculate bioavailability (F%) and half-life (t½) .

- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver/kidney tissues .

- CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.